2-Fluoro-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Fluoro-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
Trifluoromethylpyridines, which include this compound, are synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring with a fluorine atom at the 2nd position and a trifluoromethyl group at the 5th position . The InChI string representation of the molecule isInChI=1S/C5H2F4N2/c6-4-10-1-3 (2-11-4)5 (7,8)9/h1-2H
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.08 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 127 . It has no hydrogen bond donors, six hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)pyrimidine has a variety of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds, such as 2-fluoro-5-trifluoromethylbenzene. It is also used as a building block in drug design, as a pharmaceutical intermediate, and as a starting material for the synthesis of other organic compounds. In addition, this compound has been used as a catalyst in the synthesis of various organic compounds, such as 2-fluoro-3-methylpyrrolidines.
Mechanism of Action
Target of Action
Fluorinated pyrimidines, a class of compounds to which 2-fluoro-5-(trifluoromethyl)pyrimidine belongs, are known to interact with various enzymes involved in nucleic acid synthesis and modification .
Mode of Action
Fluorinated pyrimidines are known to inhibit enzymes like thymidylate synthase (ts), dna topoisomerase 1 (top1), and various rna modifying enzymes . These enzymes play crucial roles in DNA and RNA synthesis and modification, and their inhibition can disrupt these processes, leading to cytotoxic effects .
Biochemical Pathways
They can inhibit the synthesis of thymidylate, a key component of DNA, by inhibiting TS . This can lead to imbalances in the deoxynucleotide pool, disrupting DNA synthesis and repair, and causing lethal DNA damage .
Result of Action
The inhibition of key enzymes involved in nucleic acid synthesis and modification by fluorinated pyrimidines can lead to cytotoxic effects . These effects can disrupt cellular processes and potentially lead to cell death .
Action Environment
The fluorine atom’s high electronegativity, small size, and strong c–f bond can impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorinated compounds .
Advantages and Limitations for Lab Experiments
The main advantages of using 2-Fluoro-5-(trifluoromethyl)pyrimidine in laboratory experiments are that it is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, the compound is stable and has a low toxicity. However, it should be noted that the compound is volatile and can be easily lost if not handled carefully. In addition, the compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 2-Fluoro-5-(trifluoromethyl)pyrimidine are still being explored. Some potential future directions include the use of the compound as a pharmaceutical intermediate, as a catalyst in organic synthesis, and as a building block in drug design. In addition, further research into the biochemical and physiological effects of the compound could lead to potential therapeutic applications. Finally, the use of the compound as a reagent in organic synthesis could lead to the development of new and innovative compounds.
Synthesis Methods
The synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine is achieved through the reaction of 2-fluoro-1,3-dimethylpyrimidine with trifluoromethyl iodide. The reaction proceeds in a one-pot procedure, with the reaction taking place in the presence of a base, such as sodium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature of around 0°C. The reaction is typically complete within 1-2 hours.
Safety and Hazards
2-Fluoro-5-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated pyrimidines can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the fluorinated pyrimidine .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJTWUFYSMONN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602138 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214344-68-9 |
Source
|
Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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